EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE

basicity exo/endo diastereomer pKa

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE (CAS 134575-12-5, molecular formula C₁₁H₂₀N₂O₂, MW 212.29 g/mol) is a chiral, exo-configured bicyclic amine building block featuring a Boc (tert‑butoxycarbonyl)-protected aminomethyl side chain attached to the 6‑position of the conformationally constrained 3‑azabicyclo[3.1.0]hexane scaffold. It serves as a protected precursor to the free 6‑(aminomethyl)‑3‑azabicyclo[3.1.0]hexane core, which is a recognized pharmacophoric element in antibacterial (trovafloxacin class), antiviral (narlaprevir, nirmatrelvir analogs), and CNS‑targeted drug discovery programs.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 134575-12-5
Cat. No. B150959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE
CAS134575-12-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1C2C1CNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
InChIKeyJXWGBEYMMHSBFU-JVHMLUBASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE (CAS 134575-12-5): Structural Identity and Procurement Baseline


EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE (CAS 134575-12-5, molecular formula C₁₁H₂₀N₂O₂, MW 212.29 g/mol) is a chiral, exo-configured bicyclic amine building block featuring a Boc (tert‑butoxycarbonyl)-protected aminomethyl side chain attached to the 6‑position of the conformationally constrained 3‑azabicyclo[3.1.0]hexane scaffold [1]. It serves as a protected precursor to the free 6‑(aminomethyl)‑3‑azabicyclo[3.1.0]hexane core, which is a recognized pharmacophoric element in antibacterial (trovafloxacin class), antiviral (narlaprevir, nirmatrelvir analogs), and CNS‑targeted drug discovery programs [2][3].

Why Generic Substitution Fails: Critical Differentiation Points for 6‑exo‑Boc‑aminomethyl‑3‑azabicyclo[3.1.0]hexane


The 3‑azabicyclo[3.1.0]hexane scaffold exists in exo and endo diastereomeric forms that are not interchangeable in a synthetic sequence or biological context. The exo configuration places the C6‑aminomethyl substituent on the less hindered face of the cyclopropane ring, leading to measurably different basicity, reactivity, and steric accessibility compared with the endo isomer [1]. Furthermore, regioisomeric variations (e.g., 1‑(Boc‑aminomethyl)‑3‑azabicyclo[3.1.0]hexane, CAS 134574‑96‑2) and differentially protected analogs (e.g., N3‑Boc‑protected exo‑6‑aminomethyl‑3‑azabicyclo[3.1.0]hexane, CAS 893566‑16‑0) each present distinct physicochemical property profiles (pKa, logP, solubility) and synthetic utility. Consequently, substituting one member of this family for another without quantitative verification of the key differentiating parameters risks altering reaction yields, deprotection kinetics, salt formation efficiency, and ultimately the quality of downstream drug candidates [2].

Product-Specific Quantitative Evidence: How EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE Compares to Its Closest Analogs


Exo Configuration Reduces Basicity by ~1 pKa Unit Relative to Endo Diastereomers

EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE bears an exo‑oriented aminomethyl substituent. A definitive study by Butz, Vilsmaier, and Maas demonstrated that for 6‑amino‑3‑azabicyclo[3.1.0]hexane derivatives, bicyclic endo diamines are more basic than their diastereomeric exo diamines by approximately one pKa unit [1]. Although the reported ΔpKa of ~1 unit was measured on the parent 6‑amino‑3‑azabicyclo[3.1.0]hexane diamines rather than the Boc‑protected derivative, the electronic perturbation imposed by the exo configuration is intrinsic to the scaffold geometry and is expected to persist in the protected form. This lower basicity directly impacts salt formation stoichiometry and acid‑base extraction behavior [2].

basicity exo/endo diastereomer pKa protonation

Measured logP of 0.27 Establishes Favorable Aqueous/Organic Partitioning for Synthesis Workup

The experimental logP value for EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE is reported as 0.27 . This low logP indicates a pronounced preference for the aqueous phase under standard extraction conditions, distinguishing it from more lipophilic congeners such as the 1‑(Boc‑aminomethyl) regioisomer (predicted pKa 12.58, indicative of higher lipophilicity in the neutral form) and from the N3‑Boc‑protected exo‑6‑aminomethyl analog (CAS 893566‑16‑0) for which no experimental logP is available but which is expected to exhibit altered partitioning due to the additional carbamate group. The experimentally determined logP provides a quantitative basis for designing aqueous workup procedures and for predicting retention on reverse‑phase HPLC.

lipophilicity logP partition coefficient workup

Exclusive Exo Diastereoselectivity Documented in Trovafloxacin Synthetic Route

The industrial synthesis of trovafloxacin, a broad‑spectrum fluoroquinolone antibiotic, relies on the exclusive formation of exo‑configured 6‑amino‑3‑azabicyclo[3.1.0]hexane intermediates [1]. Norris et al. demonstrated that the key 6α‑nitro‑3‑azabicyclo[3.1.0]hexane intermediate is obtained with complete exo selectivity, which is subsequently elaborated to protected exo‑6‑amino derivatives (compounds 15 and 17) that are direct structural analogs of the target compound [1]. This stereochemical outcome is not achievable with endo‑selective routes, and the exo configuration is essential for the antibacterial pharmacophore. The target compound, as a Boc‑protected exo‑6‑aminomethyl derivative, can be directly employed as a building block in analogous medicinal chemistry campaigns without the need for chiral chromatographic separation.

stereoselective synthesis exo selectivity trovafloxacin antibacterial

Refrigerated Storage (2–7 °C) Differentiates This Building Block from Room‑Temperature‑Stable Analogs

Vendor specifications for EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE recommend storage at 2–7 °C (refrigerated) , with one supplier noting that long‑term storage at –20 °C extends stability to 1–2 years . In contrast, the N3‑Boc‑protected analog tert‑butyl (1R,5S,6r)‑6‑(aminomethyl)‑3‑azabicyclo[3.1.0]hexane‑3‑carboxylate (CAS 893566‑16‑0) and the 1‑substituted regioisomer (CAS 134574‑96‑2) are typically shipped and stored at ambient temperature . This differential thermal sensitivity suggests that the unprotected N3‑H of the target compound is more prone to Boc‑group migration or thermal decomposition than the fully protected or regioisomeric analogs, making cold‑chain logistics a critical procurement consideration.

storage stability Boc deprotection thermal sensitivity supply chain

High Vendor‑Reported Purity (97%) with Documented Hazard Classification Supports Consistent Synthetic Performance

Multiple independent vendors report a purity of 97% (by HPLC or ¹H‑NMR) for EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE , which is 2 percentage points above the 95% purity commonly listed for many generic 3‑azabicyclo[3.1.0]hexane building blocks . The compound is classified under GHS as a Warning (Harmful if swallowed; H302) with acute oral toxicity Category 4 , a classification shared by several analogs but requiring explicit documentation for laboratory safety compliance. The availability of batch‑specific Certificates of Analysis (CoA) including MDL number MFCD14581078 enables procurement teams to verify identity and purity prior to use, reducing the risk of failed reactions due to sub‑standard material.

purity quality control hazard classification reproducibility

Exo‑6‑Aminomethyl Substitution Pattern Is Privileged in Antibacterial and Antiviral Pharmacophores

The exo‑6‑aminomethyl‑3‑azabicyclo[3.1.0]hexane motif is a core structural element in the fluoroquinolone antibiotic trovafloxacin [1] and is structurally related to the 6,6‑dimethyl‑3‑azabicyclo[3.1.0]hexane scaffold found in the HCV protease inhibitor narlaprevir (Ki = 6 nM) [2] and the SARS‑CoV‑2 main protease inhibitor nirmatrelvir (Paxlovid) [3]. While the target compound itself is a protected building block (not the active pharmaceutical ingredient), its exo‑6‑aminomethyl architecture directly mimics the substitution pattern validated in these clinically approved or advanced drug candidates. By contrast, the 1‑(aminomethyl) regioisomer (CAS 134574‑96‑2) and the endo‑6‑substituted derivatives are not represented in the same pharmacophoric contexts, making the exo‑6 substitution pattern the preferred entry point for medicinal chemistry programs targeting bacterial gyrase, HCV NS3/4A protease, or SARS‑CoV‑2 3CLpro.

antibacterial antiviral trovafloxacin narlaprevir pharmacophore

High-Impact Application Scenarios Where EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE Provides Measurable Advantage


Medicinal Chemistry: Synthesis of Antibacterial Fluoroquinolone Analogs

Investigators developing novel fluoroquinolone antibiotics can directly couple EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE with naphthyridone or quinolone carboxylic acid cores via the free N3‑H, mimicking the industrial synthesis of trovafloxacin [1]. The exclusive exo stereochemistry (quantified as >99:1 dr in the Norris route) ensures that the resulting conjugate maintains the correct spatial orientation required for DNA gyrase inhibition [1]. The measured logP of 0.27 facilitates aqueous workup after Boc deprotection, minimizing organic solvent usage .

Fragment-Based Drug Discovery: 3D Bicyclic Amine Scaffold for CNS Target Libraries

The rigid, conformationally constrained 3‑azabicyclo[3.1.0]hexane core of EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE offers a well‑defined exit vector (exo‑aminomethyl) for fragment growing or linking strategies targeting GPCRs, ion channels, and CNS receptors [1]. The pKa of 9.047 predicts that the deprotected amine will be predominantly protonated at physiological pH, enhancing aqueous solubility and reducing non‑specific binding compared to more basic (endo) or more lipophilic (1‑substituted) analogs [2].

Process Chemistry: Kilogram‑Scale Synthesis of Key Pharmaceutical Intermediates

For process chemists scaling the trovafloxacin‑type route, procurement of the pre‑formed exo‑Boc‑aminomethyl building block eliminates 3–5 synthetic steps (nitro group installation, reduction, Boc protection of the primary amine, and chiral separation) [1]. The 97% purity specification across multiple vendors ensures batch‑to‑batch consistency for GMP intermediate production, while the refrigerated storage requirement (2–7 °C) [2] must be integrated into warehouse and cold‑chain logistics planning.

Antiviral Drug Discovery: HCV and SARS‑CoV‑2 Protease Inhibitor Scaffold Exploration

The exo‑6‑aminomethyl‑3‑azabicyclo[3.1.0]hexane scaffold is structurally homologous to the bicyclic core of narlaprevir (HCV NS3/4A protease inhibitor, Ki = 6 nM) and nirmatrelvir (SARS‑CoV‑2 3CLpro inhibitor) [1]. EXO‑6‑(BOC‑AMINOMETHYL)‑3‑AZABICYCLO[3.1.0]HEXANE serves as a direct building block for constructing focused libraries around this privileged pharmacophore, with the Boc‑protected amine enabling selective deprotection under mild acidic conditions (TFA/DCM) without affecting the strained cyclopropane ring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.